molecular formula C22H22N2O5S B13566015 methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate

methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate

Cat. No.: B13566015
M. Wt: 426.5 g/mol
InChI Key: RCPKMMQZTDXMJK-NPPZMEKISA-N
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Description

Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-{(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate
  • Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate

Uniqueness

Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate is unique due to its specific ethoxyphenyl groups, which can influence its reactivity and biological activity. The presence of these groups can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents .

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (2Z)-2-[3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C22H22N2O5S/c1-4-28-17-10-6-15(7-11-17)23-22-24(16-8-12-18(13-9-16)29-5-2)21(26)19(30-22)14-20(25)27-3/h6-14H,4-5H2,1-3H3/b19-14-,23-22?

InChI Key

RCPKMMQZTDXMJK-NPPZMEKISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C(=O)OC)/S2)C3=CC=C(C=C3)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC(=O)OC)S2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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